Product packaging for 5-carbamoylmethyl-2'-o-methyluridine(Cat. No.:CAS No. 60197-30-0)

5-carbamoylmethyl-2'-o-methyluridine

Cat. No.: B1209782
CAS No.: 60197-30-0
M. Wt: 315.28 g/mol
InChI Key: VHXUHQJRMXUOST-PNHWDRBUSA-N
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Description

5-Carbamoylmethyl-2'-O-methyluridine (ncm⁵Um) is a naturally occurring modified nucleoside found in the tRNA of various organisms, particularly eubacteria . This compound is a key intermediate in the complex biosynthetic pathway of wobble uridine modifications in transfer RNA (tRNA) . Specifically, research in yeast models has shown that this nucleoside, among others, accumulates in certain mutant strains, providing crucial insights into the stepwise formation of more elaborate modifications like 5-methoxycarbonylmethyluridine (mcm⁵U) . Modifications at the wobble position of the tRNA anticodon are critical as they can influence codon-anticodon pairing and regulate translational fidelity and efficiency . The presence of both the 5-carbamoylmethyl side chain and the 2'-O-methylation on the ribose ring makes this nucleoside a valuable subject for studying how specific chemical groups affect RNA structure and function. The chemical formula of this compound is C12H17N3O7, and it has a molecular weight of 315.28 g/mol . It is assigned the CAS Number 60197-30-0 . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O7 B1209782 5-carbamoylmethyl-2'-o-methyluridine CAS No. 60197-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O7/c1-21-9-8(18)6(4-16)22-11(9)15-3-5(2-7(13)17)10(19)14-12(15)20/h3,6,8-9,11,16,18H,2,4H2,1H3,(H2,13,17)(H,14,19,20)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXUHQJRMXUOST-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975616
Record name 4-Hydroxy-5-(2-hydroxy-2-iminoethyl)-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60197-30-0
Record name O(2)'-Methyl-5-carbamoylmethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060197300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-5-(2-hydroxy-2-iminoethyl)-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Biosynthetic Pathways and Enzymatic Machinery for 5 Carbamoylmethyl 2 O Methyluridine

Identification of Precursor Ribonucleosides and Initial Modification Steps

The biosynthesis of 5-carbamoylmethyl-2'-O-methyluridine begins with the standard ribonucleoside, uridine (B1682114), which is already incorporated into the tRNA molecule. The initial and rate-limiting step is the formation of the 5-carbamoylmethyluridine (B1230082) (ncm5U) side chain at the C5 position of the uridine base. This modification occurs post-transcriptionally on the pre-existing uridine residue within the anticodon of the tRNA.

The formation of the ncm5 side-chain is the foundational step upon which subsequent modifications, including the 2'-O-methylation, are built. In eukaryotes, this initial modification can also be a precursor to other related modifications, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U), depending on the specific tRNA and the organism. nih.gov The pathway diverges after the formation of the ncm5U, leading to a variety of modified uridines at the wobble position.

Characterization of Key Modifying Enzymes and Their Associated Protein Complexes

The synthesis of ncm5U2'OmU is orchestrated by a series of enzymes that act sequentially. The initial carbamoylmethylation is carried out by the Elongator complex, followed by the action of specific methyltransferases.

The Elongator complex is a highly conserved, multi-subunit protein complex essential for the formation of the ncm5U modification on tRNAs in eukaryotes. nih.gov It is composed of six distinct subunits, designated Elp1 through Elp6, which assemble into a functional holoenzyme. nih.gov

The catalytic activity for the carbamoylmethylation resides within the Elp3 subunit, which contains a radical S-adenosylmethionine (SAM) domain. This domain is crucial for the chemical transformation of the uridine base. The other subunits of the Elongator complex play structural and regulatory roles, ensuring the proper recognition and binding of the target tRNA and the stabilization of the complex. For instance, the Elp1 subunit is thought to be involved in tRNA binding, while the Elp4/5/6 subcomplex forms a hexameric structure that likely serves as a scaffold for the entire complex.

Table 1: Subunits of the Eukaryotic Elongator Complex and Their Functions

SubunitKnown or Proposed Function
Elp1 Scaffold protein, involved in tRNA binding and complex assembly.
Elp2 Believed to contribute to the structural integrity of the complex.
Elp3 The primary catalytic subunit, contains a radical SAM domain for carbamoylmethylation.
Elp4 Forms a hexameric subcomplex with Elp5 and Elp6, likely a structural core.
Elp5 Part of the hexameric subcomplex, contributes to the overall structure.
Elp6 Part of the hexameric subcomplex, involved in the structural framework.

This table summarizes the primary roles of the Elongator complex subunits in the biosynthesis of ncm5U.

Following the formation of the ncm5U modification by the Elongator complex, the subsequent 2'-O-methylation of the ribose sugar is carried out by a specific methyltransferase. In humans, the enzyme responsible for this step is FTSJ1, also known as TRMT7. mdpi.com FTSJ1 is a member of the RRMJ/fibrillarin superfamily of RNA methyltransferases and utilizes S-adenosylmethionine (SAM) as the methyl donor. mdpi.com

The activity of these modifying enzymes is often dependent on the presence of other modifications on the tRNA molecule, indicating a hierarchical and coordinated process of tRNA maturation. For example, in some organisms, the activity of certain methyltransferases is enhanced by pre-existing modifications in other parts of the tRNA. frontiersin.org Auxiliary proteins can also play a role in modulating the activity of the primary modifying enzymes, although the specifics can vary between different organisms. nih.gov

Mechanistic Investigations of Carbamoylmethylation and Subsequent Ribose Methylation

The mechanism of carbamoylmethylation by the Elongator complex is intricate and involves the radical SAM chemistry of the Elp3 subunit. Elp3 utilizes SAM to generate a highly reactive radical species that initiates the modification of the uridine base. The precise details of the subsequent chemical steps leading to the attachment of the carbamoylmethyl group are still under investigation but are thought to involve a series of radical-based transformations.

The subsequent 2'-O-methylation of the ribose at position 34 is a more straightforward enzymatic reaction catalyzed by methyltransferases like FTSJ1. mdpi.com This enzyme binds to the ncm5U-modified tRNA and transfers a methyl group from SAM to the 2'-hydroxyl group of the ribose sugar. This reaction follows a classic methyltransferase mechanism, resulting in the formation of this compound and S-adenosylhomocysteine.

Genetic Determinants and Regulatory Elements Governing this compound Biogenesis

The biosynthesis of ncm5U2'OmU is under strict genetic control. The genes encoding the six subunits of the Elongator complex (ELP1-ELP6) and the methyltransferase (e.g., FTSJ1) are essential for this pathway. nih.govmdpi.com Mutations in any of these genes can lead to a deficiency in the final modified nucleoside, which has been linked to various cellular defects and human diseases. nih.gov

The expression of these genes is regulated by cellular signaling pathways that respond to various stimuli, including nutrient availability and stress. nih.gov For instance, the activity of the Elongator complex can be modulated by post-translational modifications such as phosphorylation, which provides a mechanism for the dynamic regulation of tRNA modification in response to changing cellular conditions. nih.govnih.gov The regulation of gene expression occurs at both the transcriptional and translational levels, ensuring that the levels of these modifying enzymes are appropriate for the cell's needs. csirhrdg.res.in

Comparative Biosynthetic Strategies Across Eukaryotic Organisms

The core machinery for the synthesis of 5-carbamoylmethyluridine, namely the Elongator complex, is highly conserved across eukaryotes, from yeast to humans. nih.govnih.gov This conservation underscores the fundamental importance of this tRNA modification for proper translation. However, some variations in the composition and regulation of the Elongator complex and the subsequent modifying enzymes exist between different eukaryotic lineages.

For example, while the six-subunit architecture of the Elongator complex is a common feature, the specific auxiliary proteins that interact with and regulate the complex can differ. Similarly, the enzymes responsible for the 2'-O-methylation step, while functionally homologous, may exhibit sequence and structural variations. These differences likely reflect the adaptation of the tRNA modification machinery to the specific physiological and developmental needs of each organism.

Chemical Synthesis and Advanced Derivatization Methodologies for 5 Carbamoylmethyl 2 O Methyluridine

Strategies for Total Chemical Synthesis of 5-Carbamoylmethyl-2'-O-methyluridine

The total chemical synthesis of this compound can be approached by combining methods for the synthesis of the C5-modified uracil (B121893) base with the subsequent glycosylation and regioselective modification of the ribose sugar.

One direct method for creating the 5-carbamoylmethyluridine (B1230082) base involves the treatment of 5-hydroxyuracil derivatives with stable Wittig reagents. This reaction facilitates the formation of a carbon-carbon bond at the C5 position, yielding 5-alkyluracil derivatives such as 5-carbamoylmethyluridine rsc.orgsemanticscholar.org.

The subsequent steps involve the protection of the nucleobase and sugar hydroxyl groups, followed by the introduction of the 2'-O-methyl group. A common strategy, analogous to the synthesis of similar 2'-O-alkylated nucleosides, involves several key protection and alkylation steps. The synthesis of a related compound, 2′-O-(N-(Aminoethyl)carbamoyl)methyl-modified 5-methyluridine (B1664183) (AECM-MeU), provides a relevant template for these transformations nih.gov.

The typical synthetic sequence is outlined below:

Protection of Ribose Hydroxyls: The 3' and 5' hydroxyl groups of the starting uridine (B1682114) derivative are protected, often simultaneously, using a bulky protecting group like 1,1,3,3-tetraisopropyldisiloxane (TIPDS).

N3-Alkylation Protection: The N3 position of the uracil ring is protected to prevent side reactions. The pivaloyloxymethyl (PivOM) group is one such protecting group used for this purpose.

Regioselective 2'-O-Alkylation: The exposed 2'-hydroxyl group is then alkylated to introduce the methyl group. This is a critical step requiring precise control to ensure regioselectivity.

Deprotection and Further Modification: The protecting groups are subsequently removed to yield the 2'-O-methyluridine core, which can then be functionalized at the C5 position if not done prior to glycosylation.

This multi-step process requires careful optimization and purification at each stage to achieve the desired product in high yield and purity.

Chemoenzymatic Approaches to Access this compound

Chemoenzymatic strategies leverage the high specificity of enzymes to perform key transformations, often complementing chemical synthesis steps. In nature, the biosynthesis of 5-carbamoylmethyluridine (ncm5U) and its derivatives in organisms like yeast provides a blueprint for these approaches plos.org.

The biological pathway involves a series of enzymatic steps:

The formation of the 5-carboxymethyluridine (cm5U) intermediate at position 34 of tRNA is catalyzed by the multi-subunit Elongator complex, composed of proteins Elp1-Elp6 plos.org.

Following this, cm5U is converted to ncm5U. While the exact enzyme responsible for this amidation step has not been fully identified, it represents a key enzymatic transformation in the pathway plos.org.

In some tRNAs, the ncm5U is further methylated at the 2'-ribose position to form ncm5Um plos.org.

Harnessing these or similar enzymes provides a potential route for the synthesis of ncm5Um. For instance, glycosyltransferases or nucleoside phosphorylases could be used to couple a pre-synthesized 5-carbamoylmethyluracil base with a ribose or 2'-O-methylribose donor nih.gov. This approach combines the flexibility of chemical synthesis for the nucleobase with the efficiency and stereoselectivity of enzymatic glycosylation.

Enzyme Class Potential Role in Synthesis Reference
GlycosyltransferasesCatalyze the formation of the N-glycosidic bond between the modified base and the sugar. nih.gov
Nucleoside Phosphorylases (NPs)Can be used for the enzyme-mediated synthesis of nucleoside analogs from a modified base and a sugar phosphate (B84403). nih.gov
Elongator ComplexForms the cm5U intermediate, a direct precursor to ncm5U. plos.org

Regioselective Functionalization and Preparation of Analogs

The preparation of this compound and its analogs relies heavily on the regioselective functionalization of the uridine scaffold, particularly at the C5 position of the uracil ring. A variety of methods have been developed to introduce carbon-based substituents at this position rsc.org.

Common strategies for C5 functionalization include:

Palladium-catalyzed Cross-Coupling: Reactions such as Heck, Suzuki, or Sonogashira coupling on 5-halouridine precursors (e.g., 5-iodouridine) are powerful methods to introduce alkyl, alkenyl, alkynyl, or aryl groups rsc.org.

Organometallic Approaches: The reaction of a C5-lithiated nucleoside, generated by metal-halogen exchange, with a suitable electrophile can be used to install the desired side chain rsc.org.

Transformation of C5-Trifluoromethyluridine: A more recent, operationally simple two-step protocol uses 5-trifluoromethyluridine as a precursor. The unique reactivity of the trifluoromethyl group allows for its conversion into various functionalities, including esters and amides, providing direct access to the carbamoylmethyl side chain or its precursors rsc.orgresearchgate.netrsc.org.

These methods enable the synthesis of a wide range of analogs by varying the electrophile or coupling partner, allowing for systematic studies of structure-activity relationships. For example, by modifying the amide portion of the 5-carbamoylmethyl group, analogs with different properties can be generated to probe biological interactions.

Synthesis of Biophysical Probes and Reporter Constructs Incorporating this compound

To study the biological roles of ncm5Um, biophysical probes and reporter constructs, particularly fluorescent analogs, are invaluable tools. These probes can be used for high-throughput screening of inhibitors, studying enzyme kinetics, and visualizing the localization of modified RNAs within cells nih.govnih.govresearchgate.net.

The synthesis of such probes typically involves attaching a fluorophore to the ncm5Um nucleoside without significantly perturbing its ability to be recognized by biological machinery. Synthetic strategies often focus on modifying the nucleobase itself to render it fluorescent. An established approach involves palladium-catalyzed reactions, like the Sonogashira reaction, on a 5-iodouridine precursor to build a more complex, fluorescent heterocyclic system fused to the uracil ring nih.gov. This creates fluorescent analogs of pyrimidines with desirable spectral properties, such as shifted excitation and emission wavelengths nih.gov.

Synthetic Strategy Description Application
Sonogashira Coupling & Cycloaddition A 5-iodo-nucleoside is coupled with an alkyne, followed by a cycloaddition reaction to form a fluorescent furano- or pyrrolo-pyrimidine moiety. nih.govCreating intrinsically fluorescent nucleoside analogs for studying DNA/RNA structure and enzyme interactions. nih.gov
Linker-based Conjugation A reactive linker is attached to the C5 position (e.g., via an amino-linker), which is then coupled to an external fluorophore like Cy3 or Cy5.Development of probes for fluorescence polarization or FRET-based assays. researchgate.net

These tailored fluorescent nucleosides can then be converted into their corresponding phosphoramidites and incorporated into oligonucleotides for use in a variety of biochemical and cell biology experiments nih.gov.

Solid-Phase Oligonucleotide Synthesis Incorporating this compound

The incorporation of modified nucleosides like this compound into RNA oligonucleotides is achieved using automated solid-phase synthesis based on phosphoramidite chemistry nih.gov. This method allows for the precise, stepwise assembly of an oligonucleotide chain on an insoluble solid support .

The process requires the chemical synthesis of a protected this compound phosphoramidite building block. This involves a multi-step procedure:

Protection: The functional groups on the nucleoside that are not involved in the coupling reaction must be protected. This includes protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group, which is acid-labile, and protecting the amide on the 5-carbamoylmethyl side chain if necessary nih.gov.

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety nih.gov.

Once the phosphoramidite building block is synthesized and purified, it can be used in a standard automated RNA synthesizer. The synthesis cycle consists of four main steps, repeated for each nucleotide addition:

Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleotide is removed.

Coupling: The this compound phosphoramidite is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus avoiding deletion mutations.

Oxidation: The newly formed phosphite triester linkage is oxidized from P(III) to the more stable P(V) phosphate triester.

After the entire sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a final deprotection step to yield the desired modified RNA molecule nih.govresearchgate.net.

Structural Biology and Conformational Dynamics of 5 Carbamoylmethyl 2 O Methyluridine Within Ribonucleic Acids

High-Resolution Structural Determination of 5-Carbamoylmethyl-2'-O-methyluridine in Isolation

The precise three-dimensional arrangement of 5-carbamoylmethyluridine (B1230082), a closely related precursor, has been elucidated through X-ray diffraction analysis of its crystal structure. nih.gov This analysis provides foundational insights into the intrinsic conformational preferences of the molecule, which are critical for understanding its behavior within the larger context of an RNA molecule.

The side chain at the C5 position of the uracil (B121893) base, the carbamoylmethyl group, is not coplanar with the pyrimidine (B1678525) ring. nih.govnih.gov Instead, the plane of the side chain is skewed, with the carboxamide group situated on the same side of the uracil plane as the ribose ring. nih.govnih.gov This specific arrangement has significant implications for its potential interactions within an RNA helix.

ParameterValueReference
Sugar PuckerC3'-endo nih.govnih.gov
Glycosidic Angle (χ)+5.2° (anti) nih.govnih.gov
ψ Angle+63.4° nih.gov
Side Chain OrientationSkewed, on the same side as the ribose nih.govnih.gov

Table 1: Key structural parameters of 5-carbamoylmethyluridine determined by X-ray crystallography.

Conformational Analysis of this compound in tRNA Anticodon Loops

In the context of the tRNA anticodon loop, the conformation of ncm5Um is critical for its role in decoding messenger RNA (mRNA) codons. This modified nucleoside is found at the wobble position (U34) in certain tRNAs, such as in Saccharomyces cerevisiae. researchgate.net The modifications at the wobble uridine (B1682114), including the 5-carbamoylmethyl and 2'-O-methyl groups, are vital for accurate and efficient translation.

The presence of the 5-carbamoylmethyl group at the C5 position of uridine is thought to restrict the conformational freedom of the nucleoside. It has been proposed that the incorporation of 5-carbamoylmethyluridine into a 3'-stacked tRNA anticodon could position the O8 atom of the side chain within hydrogen bonding distance of the 2'-hydroxyl group of the adjacent ribose at position 33. nih.gov This interaction would likely limit the "wobble" or flexibility of the tRNA at this position, ensuring more precise codon recognition. nih.gov

The 2'-O-methylation further influences the sugar pucker, favoring the C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organizes the anticodon loop into a conformation that is optimal for binding to the A-site of the ribosome.

Influence of this compound on tRNA Folding, Stability, and Tertiary Interactions

The 2'-O-methylation of the ribose is known to increase the local stability of the RNA duplex by favoring the C3'-endo sugar pucker. This modification provides resistance to alkaline hydrolysis of the phosphodiester bond on its 3'-side, a property that can be used to detect its presence. nih.gov

Molecular Dynamics Simulations and Computational Modeling of this compound-Modified RNA

Molecular dynamics (MD) simulations and computational modeling have become powerful tools for investigating the structural dynamics of RNA molecules, including those with modified nucleosides. umich.edu These in silico approaches can provide insights into the conformational landscape and flexibility of RNA that are often difficult to obtain through experimental methods alone.

MD simulations can be used to explore the conformational preferences of ncm5Um within an RNA duplex and to understand how this modification influences the local and global dynamics of the molecule. frontiersin.org For instance, simulations can help to elucidate the preferred orientation of the carbamoylmethyl side chain and its potential interactions with neighboring bases or the solvent.

Computational studies have shown that modifications to the sugar, such as 2'-O-methylation, can significantly impact the preferred sugar pucker. nih.gov MD simulations of nucleosides with 2'-O-methyl modifications consistently show a strong preference for the C3'-endo conformation, which is entropically favorable for the thermal stability of DNA/RNA duplexes. nih.gov These simulations can also reveal the impact of such modifications on the hydration patterns around the RNA, identifying long-residency water molecules that may play a structural role. umich.edu

Simulation ParameterObservationReference
Sugar Pucker PreferenceC3'-endo nih.gov
Effect on Duplex StabilityEntropically favorable nih.gov
HydrationPotential for specific, long-residency water molecules umich.edu

Table 2: Insights from molecular dynamics simulations of modified nucleosides.

Interactions of this compound-Containing tRNA with Ribosomal Components and Translation Factors

The ultimate function of tRNA is to deliver amino acids to the ribosome for protein synthesis. mdpi.com The interactions between the tRNA, particularly its anticodon loop, and the ribosomal components are finely tuned and are significantly influenced by modified nucleosides like ncm5Um.

During decoding, the anticodon of the aminoacyl-tRNA enters the A-site of the ribosome, where it interacts with the mRNA codon. The modifications at the wobble position are critical for ensuring the correct codon is read and for modulating the affinity of the tRNA for the ribosome. The structure of ncm5Um, with its specific conformational constraints, is thought to play a role in preventing misreading of the genetic code.

Furthermore, post-transcriptional modifications can act as recognition elements for various proteins, including aminoacyl-tRNA synthetases and translation factors. The unique chemical signature of ncm5Um may be important for these recognition events, ensuring that the tRNA is correctly charged with its cognate amino acid and efficiently delivered to the ribosome. Studies on related modifications like 5-methyluridine (B1664183) (m5U) have shown that their absence can desensitize the ribosome to certain translocation inhibitors, suggesting a role in modulating the dynamics of the ribosome during the elongation cycle. biorxiv.orgnih.govbiorxiv.org

Spectroscopic Characterization of this compound Environments (e.g., NMR, X-ray crystallography in situ)

A variety of spectroscopic techniques are employed to characterize the structure and environment of modified nucleosides within RNA. X-ray crystallography provides high-resolution static pictures of molecules, as discussed in section 4.1. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, is a powerful method for studying the structure and dynamics of molecules in solution, which more closely mimics the cellular environment.

NMR spectroscopy can be used to determine the conformation of the ribose sugar and the glycosidic bond of ncm5Um within an RNA oligonucleotide. The chemical shifts and coupling constants of the protons and carbons in the nucleoside are sensitive to its local environment and conformation. For instance, the presence of a 2'-O-methyl group can be readily identified by a characteristic signal in the proton NMR spectrum. rsc.org

Mass spectrometry is another crucial tool for the identification and quantification of modified nucleosides. nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to analyze the nucleoside composition of tRNA and to identify specific modifications like ncm5Um. mdpi.com

TechniqueInformation ObtainedReference
X-ray CrystallographyHigh-resolution 3D structure in a crystal nih.govnih.gov
NMR SpectroscopyStructure and dynamics in solution rsc.orgnih.gov
Mass SpectrometryIdentification and quantification of modifications nih.govmdpi.com

Table 3: Spectroscopic techniques for the characterization of modified nucleosides.

Functional Roles and Biological Implications of 5 Carbamoylmethyl 2 O Methyluridine in Gene Expression

Contribution to Transfer RNA Decoding Specificity and Efficiency

The modification of uridine (B1682114) to 5-carbamoylmethyl-2'-O-methyluridine at the wobble position of the tRNA anticodon is a key determinant of decoding specificity. This modification is particularly important for tRNAs that recognize codons in mixed-codon boxes. The presence of the ncm5 group, along with the 2'-O-methylation, enhances the pairing affinity of the anticodon for specific codons.

Research indicates that modifications at the U34 position, such as those in the xm5U family (which includes ncm5U), are vital for the precise and stable recognition of codons ending in A and G. nih.gov These modifications help to stabilize the anticodon-codon duplex, ensuring that the correct amino acid is incorporated into the growing polypeptide chain. nih.gov The carbamoylmethyl group at the C5 position of the uracil (B121893) base contributes to forming a stable conformation of the anticodon loop, which in turn facilitates efficient and accurate decoding. This structural stabilization is crucial for preventing misreading of codons and maintaining the integrity of the genetic code during translation. The absence of such modifications can lead to reduced translational efficiency and an increase in errors. nih.gov

Modulation of Codon-Anticodon Recognition and Translational Fidelity

The chemical structure of this compound plays a direct role in modulating the interaction between the tRNA anticodon and the mRNA codon. The modification fine-tunes the wobble pairing rules, which allow a single tRNA to recognize multiple synonymous codons. The carbamoylmethyl group can form hydrogen bonds that influence the conformational flexibility of the anticodon loop. nih.gov This constrained conformation may limit the ability of the tRNA to "wobble," thereby ensuring that it pairs preferentially with its cognate codons and discriminates against near-cognate or non-cognate codons. nih.gov

Studies on related wobble uridine modifications, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and its 2-thiouridine (B16713) derivative (mcm5s2U), have shown that these modifications enhance the affinity for AGA and GAA codons, which can affect the speed of translation elongation. nih.gov This suggests that ncm5Um likely has a similar role in promoting the recognition of specific purine-ending codons, thereby increasing translational fidelity. nih.gov By ensuring correct codon-anticodon pairing, these modifications are essential for preventing missense errors and frameshifting during protein synthesis, which is critical for producing functional proteins. nih.govnih.gov

Role in Ribosomal Protein Synthesis and Proteome Homeostasis

The accuracy and efficiency of translation, which are significantly influenced by tRNA modifications like this compound, are fundamental to maintaining proteome homeostasis. Proper protein synthesis is essential for cellular function, and any disruption can lead to the accumulation of misfolded or non-functional proteins, triggering a state of proteotoxic stress.

Impact of Wobble Uridine Modifications on Protein Synthesis
Modification StatusEffect on Codon RecognitionImpact on Translational FidelityConsequence for Proteome Homeostasis
Presence of ncm5UmEnhanced affinity for specific codons (e.g., purine-ending)Increased fidelity, reduced missense and frameshift errorsMaintenance of a balanced and functional proteome
Absence of ncm5UmReduced affinity and specificityIncreased infidelity and protein errors nih.govProteotoxic stress and potential cellular dysfunction nih.gov

Impact on Cellular Stress Responses and Adaptation Mechanisms

Cells have evolved intricate stress response pathways to cope with environmental challenges. nih.govethz.ch The efficiency of the translational machinery is closely linked to these responses. When cells are under stress, such as from nutrient limitation or exposure to toxins, the ability to accurately and efficiently synthesize new proteins is critical for adaptation and survival. hubrecht.eu

Perturbations in tRNA modification pathways, including the one leading to ncm5Um, can sensitize cells to various stressors. For instance, yeast cells with defects in tRNA modifications exhibit increased sensitivity to conditions that induce proteotoxic stress. nih.gov This suggests that the proper functioning of the translational apparatus, supported by modifications like ncm5Um, is a key component of the cellular stress response. By ensuring translational fidelity, ncm5Um helps to prevent the accumulation of aberrant proteins that could exacerbate cellular damage during stress conditions. This allows the cell to mount an effective response by synthesizing the specific proteins needed to mitigate the stress.

Investigation of Phenotypic Consequences of this compound Pathway Perturbations in Model Systems

Studies in model organisms, such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, have been instrumental in elucidating the phenotypic consequences of defects in tRNA modification pathways. The removal of modifications like ncm5U has been shown to cause a range of pleiotropic phenotypes, including synthetic lethality in certain genetic backgrounds, increased sensitivity to pH, and general translational defects. nih.gov

For example, mutations in the genes responsible for the biosynthesis of related xm5U modifications can lead to significant growth defects and reduced fitness, particularly under stressful conditions. nih.gov In yeast, the absence of these modifications has been shown to increase translational infidelity, providing direct evidence for their role in maintaining the accuracy of protein synthesis. nih.gov These phenotypic analyses underscore the critical importance of wobble uridine modifications for normal cellular function and the ability of organisms to adapt to changing environments.

Phenotypes Associated with Defective Wobble Uridine Modification in Model Organisms
Model OrganismGene/Pathway PerturbedObserved PhenotypeReference
Saccharomyces cerevisiaetrm9Δ (Affects mcm5U/mcm5s2U synthesis)Increased translational infidelity, protein stress nih.gov
Bacteria/EukaryotesDefects in s2- and xm5-modificationsTranslational frameshifting, reduced translational efficiency, sensitivity to pH nih.gov
Escherichia coliLoss of m5U in tRNAReduced fitness in mixed populations nih.gov

Cross-Talk with Other RNA Modifications and Their Cooperative Effects

The function of this compound does not occur in isolation. It is part of a complex network of over 150 different RNA modifications that can influence each other's deposition and function. nih.gov This "cross-talk" between modifications is an emerging area of research, revealing another layer of regulation in gene expression. nih.govmdpi.com

For example, the modification at position 34 of the tRNA is often functionally dependent on modifications at other positions, such as position 37, 3' adjacent to the anticodon. nih.gov The presence of one modification can influence the enzymatic installation of another, and together they can have synergistic effects on tRNA structure and function. Studies have shown that there is significant cross-regulation between different types of RNA methylation systems, such as m6A and m5C, which can co-regulate cellular processes. nih.gov It is likely that ncm5Um also participates in such cooperative interactions, where its function in decoding is enhanced or modulated by other modifications within the same tRNA molecule or even on other RNA species like mRNA and rRNA. This intricate interplay ensures a highly regulated and responsive translational system.

Advanced Analytical Methodologies for the Detection and Quantification of 5 Carbamoylmethyl 2 O Methyluridine

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Absolute/Relative Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of modified nucleosides due to its high sensitivity and specificity. nih.gov This method couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

For the analysis of ncm⁵Uₘ, total RNA is first hydrolyzed into its constituent nucleosides. This mixture is then injected into a liquid chromatograph. Separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC), where nucleosides are separated based on their hydrophobicity. nih.gov Hydrophilic interaction liquid chromatography (HILIC) has also proven effective for profiling modified nucleosides. nih.gov

Following chromatographic separation, the eluting nucleosides are ionized, commonly by electrospray ionization (ESI), and introduced into the mass spectrometer. Identification of ncm⁵Uₘ is based on its unique mass-to-charge ratio (m/z) and its specific fragmentation pattern upon collision-induced dissociation (tandem mass spectrometry or MS/MS).

LC-MS enables both absolute and relative quantification. nih.govyoutube.com

Absolute quantification determines the exact amount of ncm⁵Uₘ in a sample. nih.gov This is typically achieved by creating a calibration curve with a known quantity of a purified ncm⁵Uₘ standard. thermofisher.com Stable isotope-labeled internal standards can also be used to improve accuracy and precision. nih.govwaters.com

Relative quantification compares the levels of ncm⁵Uₘ between different samples, such as comparing treated versus untreated cells. thermofisher.com This is done by comparing the signal intensity of the ncm⁵Uₘ peak across the different samples. youtube.com

Table 1: Comparison of Quantification Methods using LC-MS

Quantification TypePrincipleRequirementsOutput
Absolute Quantification Compares the signal of the analyte to a standard curve generated from known concentrations of a purified standard. thermofisher.comPurified and quantified analytical standard of 5-carbamoylmethyl-2'-O-methyluridine.Exact concentration (e.g., pmol/µg of RNA). nih.gov
Relative Quantification Compares the signal intensity of the analyte across different samples to determine fold changes. thermofisher.comA reference or control sample for comparison.Fold change or percentage difference between samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification and Structural Characterization within RNA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of nucleic acids at atomic resolution. nih.govnih.gov While LC-MS requires the digestion of RNA into individual nucleosides, NMR can be used to identify this compound and characterize its structural impact within an intact RNA molecule. nih.gov

The presence of the 2'-O-methyl group on the ribose sugar and the carbamoylmethyl group at the C5 position of the uracil (B121893) base gives rise to unique chemical shifts in the NMR spectrum, allowing for its identification. Specific NMR experiments, such as 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons. This data provides crucial constraints for determining the three-dimensional structure of the RNA, showing how the ncm⁵Uₘ modification influences the local RNA conformation and its interactions with other nucleotides. nih.gov However, NMR is less sensitive than MS and typically requires larger amounts of purified RNA sample. nih.gov

Chromatographic Separation Techniques (e.g., HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the isolation and analysis of this compound from complex biological mixtures. nih.gov Before analysis by mass spectrometry or NMR, HPLC is often used to purify ncm⁵Uₘ from other nucleosides following the enzymatic digestion of RNA. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov Nucleosides are separated based on their relative polarity, with more polar compounds eluting earlier. The precise retention time of ncm⁵Uₘ, when compared to an authentic standard, serves as a key identifying characteristic. nih.gov The purity of isolated fractions can be assessed by UV spectrophotometry before they are subjected to further structural analysis. nih.gov

Table 2: Common HPLC Columns for Nucleoside Separation

Column TypeStationary Phase PrincipleTypical Application for ncm⁵Uₘ
Reversed-Phase (e.g., C18) Separation based on hydrophobicity. Nonpolar analytes are retained longer.Widely used for separating modified nucleosides from canonical ones in digested RNA samples. nih.gov
Hydrophilic Interaction (HILIC) Separation based on hydrophilicity. Polar analytes are retained longer.Effective for profiling a wide range of modified nucleosides, including polar ones. nih.gov

Enzymatic Digestion and Chemical Derivatization Strategies for Enhanced Detection

To analyze nucleoside modifications within RNA, the polymer must first be broken down into its monomeric units. This is typically accomplished through enzymatic digestion. A combination of enzymes, such as nuclease P1 (which cleaves phosphodiester bonds to yield 5'-mononucleotides) followed by alkaline phosphatase (to remove the phosphate (B84403) group), is used to efficiently digest RNA into a mixture of nucleosides suitable for LC-MS or HPLC analysis. researchgate.net

Chemical derivatization is a strategy employed to improve the detection of certain molecules. nih.gov For modified nucleosides that are present in low amounts or have poor ionization efficiency in a mass spectrometer, derivatization can significantly enhance detection sensitivity. springernature.com This involves reacting the nucleoside with a chemical reagent to attach a new functional group. nih.gov For example, a reagent can be chosen to add a permanently charged group to the molecule, which improves its ionization and subsequent detection by MS. This approach can be particularly useful for overcoming the challenge of low abundance. nih.govnih.gov

High-Throughput Sequencing Approaches for Modified Nucleoside Mapping

While LC-MS quantifies the total amount of a modification, high-throughput sequencing methods aim to identify the specific locations of modified nucleosides within RNA molecules. nih.gov Several techniques have been developed to map 2'-O-methylations (Nm) on a transcriptome-wide scale. unito.it

One such method is 2OMe-seq, which leverages the fact that the 2'-O-methyl group protects the adjacent phosphodiester bond from alkaline hydrolysis. unito.it In this approach, RNA is randomly fragmented under alkaline conditions. Regions containing a 2'-O-methylated residue are resistant to this cleavage, leading to their enrichment in the resulting sequencing library. unito.itnih.gov By analyzing the sequencing data, it is possible to identify the positions of 2'-O-methylated nucleosides, including ncm⁵Uₘ, with single-nucleotide resolution. unito.it Other methods rely on the ability of 2'-O-methylation to cause reverse transcriptase to pause or stall under specific conditions, which can also be detected by sequencing. youtube.com These mapping techniques provide crucial information on which specific RNA molecules contain the modification and where it is located. nih.govnih.govku.dk

Challenges and Innovations in Low-Abundance this compound Profiling

A significant challenge in the study of ncm⁵Uₘ and other modified nucleosides is their low cellular abundance compared to the four canonical nucleosides (A, U, G, C). nih.govnih.gov This low abundance can make detection difficult, as the signal may be close to the analytical background noise of the instrumentation. mdpi.com Furthermore, signals from low-abundance modifications can be suppressed or masked by the overwhelming signals from highly abundant canonical nucleosides that may have similar chromatographic retention times. nih.gov

To overcome these challenges, several innovations are being pursued:

Instrumentation: The development of mass spectrometers with higher sensitivity, resolution, and faster scanning speeds allows for the detection of trace-level compounds that were previously undetectable. waters.com

Chromatography: Improvements in HPLC column technology and methodologies, such as two-dimensional LC (2D-LC), provide enhanced separation power, allowing for better resolution of low-abundance nucleosides from interfering compounds. nih.gov

Methodological Refinements: The optimization of sample preparation, including enrichment strategies for modified RNAs or nucleosides and advanced derivatization techniques, can help to increase the signal of the target molecule. springernature.com

Computational Tools: The development of specialized software and algorithms for data analysis helps to more accurately identify and quantify low-abundance signals within complex datasets. nanoporetech.com

Addressing these challenges is crucial for building a comprehensive picture of the epitranscriptome and understanding the functional significance of rare RNA modifications. nih.gov

Evolutionary and Phylogenetic Perspectives on 5 Carbamoylmethyl 2 O Methyluridine Biosynthetic Pathways

Conservation and Divergence of 5-Carbamoylmethyl-2'-O-methyluridine Modifying Enzymes Across Domains of Life

The biosynthetic pathway for wobble uridine (B1682114) modifications, including the initial steps leading to ncm5U, is remarkably conserved across eukaryotes, with related machinery found in archaea and bacteria. This conservation underscores the fundamental importance of these modifications in translation.

The initial and highly conserved step in the formation of ncm5U and related mcm5U modifications is catalyzed by the Elongator complex. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This multi-subunit complex, consisting of six proteins (Elp1-Elp6) in eukaryotes, is responsible for adding a carboxymethyl group to the C5 position of U34. researchgate.net The Elongator complex is structurally and functionally conserved from yeast to humans. nih.govmdpi.com The catalytic subunit, Elp3, is the most conserved component and possesses orthologues in archaea, where it is also involved in tRNA modification. mdpi.com While the full six-subunit complex is a hallmark of eukaryotes, the presence of an Elp3-like enzyme in archaea suggests a deep evolutionary origin for this initial modification step. Bacteria, however, utilize a different set of enzymes to achieve similar wobble uridine modifications, indicating a significant point of divergence. nih.gov

Following the action of the Elongator complex, further modifications are introduced by other conserved enzymes. In eukaryotes, the conversion of the intermediate to 5-methoxycarbonylmethyluridine (B127866) (mcm5U) is carried out by the Trm9/Trm112 methyltransferase complex. researchgate.netnih.gov The subsequent thiolation to form mcm5s2U is catalyzed by the Ncs2/Ncs6 complex (also known as Ctu1/Ctu2). nih.govresearchgate.netnih.gov While Ncs2/Ncs6 homologs are found in eukaryotes and archaea, the sulfur relay systems that provide the sulfur for this reaction show divergence. nih.govnih.gov The eukaryotic cytoplasmic system, involving proteins like Urm1 and Uba4, is distinct from the mitochondrial and bacterial systems. nih.govnih.gov

The formation of the carbamoylmethyl group in ncm5U from the carboxymethyl intermediate is carried out by an as-yet-unidentified enzyme, but the presence of ncm5U in a wide range of eukaryotes suggests this enzymatic function is also conserved. nih.govplos.org The 2'-O-methylation to form ncm5Um is catalyzed by a tRNA methyltransferase, another example of a conserved enzymatic activity across different life forms.

The following table summarizes the conservation and divergence of key enzymes involved in the biosynthesis of ncm5U and related modifications.

Enzyme/Complex Function Bacteria Archaea Eukarya (Cytoplasm)
Elongator (Elp1-6) cm5U formationAbsentElp3 homolog presentHighly Conserved
Trm9/Trm112 mcm5U formationAbsentHomologs presentConserved
Ncs2/Ncs6 (Ctu1/Ctu2) s2U formationHomologs presentHomologs presentConserved
Sulfur Relay System Sulfur transfer for thiolationIscS/Tus-dependentVariesUrm1/Uba4-dependent

Phylogenetic Analysis of Genes Encoding this compound Biosynthesis Components

Phylogenetic analyses of the genes encoding the enzymes of the ncm5Um biosynthetic pathway reveal a complex evolutionary history characterized by vertical inheritance, gene duplications, and lineage-specific adaptations.

Studies of the Elongator complex subunits have shown that Elp3 is the most conserved protein, followed by Elp1 and Elp2, with the Elp456 subcomplex showing more sequence divergence. researchgate.net Phylogenetic trees of the Elongator proteins generally align with the established evolutionary relationships between different eukaryotic species, indicating a long history of vertical descent since the last eukaryotic common ancestor. The presence of an Elp3 homolog in archaea places the origin of this core catalytic activity before the divergence of archaea and eukaryotes.

Phylogenetic analysis of the Ncs2 family of proteins, which are involved in the thiolation step, shows a broad distribution across bacteria, archaea, and eukarya. researchgate.net The phylogenetic tree of Ncs2 homologs reveals distinct clusters corresponding to the different domains of life, with further sub-clustering within each domain that reflects the evolutionary relationships of the organisms. researchgate.net This suggests that the Ncs2 gene has been subject to vertical inheritance with subsequent diversification within each lineage.

The table below provides a simplified overview of the phylogenetic distribution of key gene families involved in the ncm5Um pathway.

Gene Family Phylogenetic Distribution Key Evolutionary Features
Elp1, Elp2, Elp4, Elp5, Elp6 Eukarya- Originated in early eukaryotes.- Co-evolved as a complex.
Elp3 Eukarya, Archaea- Ancient origin, predating the divergence of archaea and eukaryotes.
Ncs2/Ctu1 Bacteria, Archaea, Eukarya- Universal distribution with clear domain-specific clades.
Ncs6/Ctu2 Archaea, Eukarya- Appears to have a more limited distribution than Ncs2.

Evolutionary Pressures and Adaptive Significance of this compound

The widespread conservation of the ncm5Um biosynthetic pathway points to a strong evolutionary pressure to maintain this modification. nih.gov The adaptive significance of ncm5U and its derivatives lies primarily in their role in optimizing the process of translation.

These modifications at the wobble uridine position are critical for accurate and efficient decoding of codons, particularly those ending in A or G. nih.gov By fine-tuning the codon-anticodon interaction, ncm5U and related modifications prevent ribosomal pausing and frameshifting, thereby maintaining proteome integrity. researchgate.net The absence of these modifications can lead to a general slowdown of translation and an increased rate of errors, which can be detrimental to the cell. mdpi.com

A key adaptive advantage conferred by these modifications is the ability to mount effective responses to various forms of stress. The translation of many stress-response genes is enriched in codons that are decoded by tRNAs containing ncm5U and its derivatives. nih.govnih.gov Consequently, cells lacking these modifications often exhibit increased sensitivity to stressors such as oxidative stress, heat shock, and nutrient limitation. nih.gov The dynamic regulation of the levels of these tRNA modifications in response to environmental cues allows cells to modulate the expression of specific sets of genes to adapt to changing conditions. nih.gov For example, under conditions of sulfur starvation, the levels of thiolated uridine modifications decrease, triggering an adaptive response that includes the increased synthesis of sulfur-containing amino acids.

The importance of these modifications is further highlighted by the fact that even organisms with highly reduced genomes, such as Mycoplasma genitalium, have retained the machinery for modifying wobble uridines. nih.govnih.gov This suggests that these modifications are part of a core set of functions essential for life.

Insights from Comparative Genomics and Metagenomics Studies

Comparative genomics has been instrumental in identifying the genes involved in the ncm5Um biosynthetic pathway across a wide range of organisms. nih.gov By searching for orthologs of known modification enzymes in newly sequenced genomes, researchers can predict the tRNA modification capabilities of different species. This approach has confirmed the widespread distribution of the Elongator complex and other key enzymes throughout the eukaryotic domain and has shed light on their presence in archaea.

Comparative genomic analyses can also reveal instances of gene loss or diversification in specific lineages. For example, the absence of certain modification genes in a particular species can be correlated with changes in its codon usage or the repertoire of its tRNA genes. nih.govbiorxiv.org This provides insights into how the translation machinery can co-evolve with the genome.

While specific metagenomic studies focused solely on the ncm5Um pathway are not yet abundant, the field of "metaepitranscriptomics" is emerging to study tRNA modifications in complex microbial communities. nih.govmerenlab.org By analyzing the tRNA modification profiles and the prevalence of modification genes in different environments, it is possible to gain insights into how these pathways are adapted to specific ecological niches. For instance, the prevalence of genes for certain modifications might be higher in environments characterized by specific stressors, such as high temperatures or oxidative conditions, where precise control of translation is critical for survival. High-throughput sequencing methods are being developed to systematically detect tRNA modifications on a large scale, which will be invaluable for future metagenomic studies of tRNA modification dynamics. researchgate.net

Future Directions and Emerging Research Avenues for 5 Carbamoylmethyl 2 O Methyluridine

Integration with Systems Biology and Multi-Omics Approaches

The function of 5-carbamoylmethyl-2'-O-methyluridine cannot be fully understood in isolation. As a node in the intricate web of cellular regulation, its biogenesis and function are intertwined with numerous metabolic and signaling pathways. nih.gov Systems biology, coupled with multi-omics technologies, offers a powerful framework to unravel these connections.

Future research will increasingly focus on integrating "tRNAome" data—comprising tRNA expression levels, modification status, and aminoacylation levels—with proteomics, metabolomics, and transcriptomics. oup.comyoutube.com High-throughput sequencing methods like tRNA-seq and nanopore sequencing are making it possible to profile the modification status across the entire tRNA pool in response to various stimuli. oup.comnih.gov This allows for the identification of correlations between the dynamic changes in ncm5Um levels and global shifts in protein expression or metabolic states, particularly under stress conditions. nih.gov For instance, integrated analyses can reveal how environmental stressors trigger a reprogramming of the tRNA modification landscape, including ncm5Um, to preferentially translate stress-response genes through codon-biased translation. mdpi.com

This holistic approach will help construct comprehensive regulatory networks, illustrating how the ncm5Um modification pathway, which involves the highly conserved Elongator complex, is coordinated with other cellular processes. mdpi.comnih.gov By mapping these interactions, researchers can move beyond the modification's role at a single codon and appreciate its contribution to maintaining cellular homeostasis and orchestrating complex biological responses in various organisms.

Table 1: Multi-Omics Approaches for Studying ncm5Um Function

Omics Approach Technique/Platform Information Gained Regarding ncm5Um Key References
Epitranscriptomics Nanopore Direct RNA Sequencing Direct detection and quantification of ncm5Um and other modifications on single tRNA molecules without reverse transcription. nih.govyoutube.com
tRNA-Seq (specialized) Quantification of tRNA isoacceptor abundance and modification status, often by detecting RT-stop signatures. oup.com
Mass Spectrometry (LC-MS) Precise identification and quantification of ncm5Um from digested tRNA pools. genesilico.pl
Transcriptomics RNA-Seq Analysis of global mRNA expression changes to correlate with ncm5Um levels and codon-biased translation. nih.gov
Proteomics Mass Spectrometry (e.g., SILAC, TMT) Quantification of protein expression to identify downstream effects of altered translation efficiency due to ncm5Um status. nih.gov
Metabolomics Mass Spectrometry, NMR Identification of changes in metabolic pathways linked to the enzymatic machinery of ncm5Um synthesis (e.g., SAM cycle). mdpi.com

Single-Molecule Studies to Elucidate this compound's Functional Dynamics

Bulk biochemical assays provide an averaged view of molecular function, but the actions of tRNA occur at the level of individual molecules within the ribosome. Single-molecule techniques are critical for dissecting the real-time dynamics of ncm5Um-modified tRNA during translation.

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) can be employed to monitor the conformational changes of tRNA and the ribosome as an ncm5Um-modified tRNA decodes its cognate codon. upenn.edunih.gov By labeling the tRNA and ribosomal components, researchers can observe the kinetics of codon recognition, accommodation, and translocation, revealing how the ncm5Um modification influences the speed and fidelity of these steps. nih.gov These studies can precisely determine if ncm5Um stabilizes a specific tRNA conformation that is optimal for codon-anticodon pairing or if it affects interactions with ribosomal proteins and rRNA.

Furthermore, nanopore-based sequencing platforms offer a revolutionary approach to study tRNA modifications at the single-molecule level. youtube.com As a single tRNA molecule passes through a nanopore, its modifications create characteristic disruptions in the ionic current. youtube.com This technology not only confirms the presence of ncm5Um but can also reveal its interplay with other modifications on the same tRNA molecule, a phenomenon known as modification crosstalk. oup.com This will be instrumental in understanding how the entire suite of modifications on a single tRNA molecule collaborates to fine-tune its function.

Rational Design of Chemical Probes and Modulators Targeting this compound Pathways

To dissect the specific functional roles of ncm5Um, it is essential to develop tools that can acutely and specifically perturb its biosynthetic pathway. The enzymatic cascade responsible for creating the ncm5 side chain, initiated by the Elongator complex, presents several targets for the rational design of chemical probes and modulators. plos.orgnih.gov

The Elongator complex, particularly its catalytic subunit Elp3, is a prime target for the development of small-molecule inhibitors. mdpi.com By screening for or designing compounds that block the acetyl-CoA or S-adenosyl-methionine (SAM) binding sites of Elp3, researchers could specifically prevent the initial carboxymethylation step required for ncm5U formation. mdpi.com Similarly, the subsequent enzymes that may be involved in the amidation to form ncm5U or the 2'-O-methylation to yield ncm5Um are also potential targets. For example, in yeast, the Trm9/Trm112 methyltransferase complex is responsible for a related modification, mcm5U, and understanding its substrate specificity could inform the search for enzymes acting on ncm5U. plos.orgnih.gov

Another avenue is the development of mechanism-based inhibitors that act as suicide substrates for these enzymes. Additionally, synthetic oligonucleotides containing stable analogs of ncm5Um or its precursors could be used as competitive inhibitors or as probes to study interactions with the ribosome and other binding partners. nih.gov These chemical tools would allow for temporal control over the ncm5Um status in cellular and in vitro systems, enabling a more precise investigation of its downstream consequences without the confounding effects of genetic knockouts.

Table 2: Key Enzymatic Targets for Modulating ncm5Um Pathways

Enzyme/Complex Role in Pathway Potential for Modulation Key References
Elongator Complex (Elp1-6) Catalyzes the initial formation of the cm5 side chain on U34. Inhibition of the catalytic subunit (Elp3) to block the entire pathway. mdpi.comnih.gov
Putative Amidase Converts the cm5U intermediate to ncm5U. Currently uncharacterized; a target for discovery and subsequent inhibition. plos.orgnih.gov
Putative 2'-O-Methyltransferase Adds the methyl group to the ribose of ncm5U to form ncm5Um. Identification and inhibition would isolate the function of ncm5U from ncm5Um. researchgate.net
Trm9/Trm112 Complex Methylates cm5U to mcm5U in yeast; provides a model for methyltransferases acting on U34 modifications. Studying its structure and mechanism can guide the design of inhibitors for related enzymes. plos.orgnih.govmdpi.com

Advanced Computational Modeling for Predictive Understanding of this compound Function

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are indispensable for providing a high-resolution, dynamic view of how ncm5Um influences tRNA structure and function. arxiv.orgyoutube.com

MD simulations can model the anticodon stem-loop (ASL) of a tRNA containing ncm5Um, both in isolation and within the context of the ribosomal decoding center. nih.gov These simulations can predict how the modification alters the conformational landscape of the ASL, pre-organizing it for optimal codon recognition. nih.gov They can also reveal changes in base stacking, hydrogen bonding patterns, and solvent accessibility that are critical for decoding. nih.gov For example, simulations can test the hypothesis that the 2'-O-methyl group of ncm5Um restricts the sugar pucker of the ribose, thereby stabilizing the A-form helical structure of the anticodon loop. nih.gov

By performing alchemical free energy calculations, where a uridine (B1682114) is computationally "mutated" into ncm5Um, researchers can quantify the energetic contribution of the modification to the stability of the codon-anticodon helix. arxiv.org This predictive understanding can guide the design of experiments and help interpret findings from lower-resolution techniques. As force fields for modified nucleotides become more accurate, these in silico experiments will provide increasingly reliable insights into the precise biophysical mechanisms underlying ncm5Um's function. acs.orgacs.org

Exploration of Novel Biological Contexts and Non-Canonical Roles (excluding human clinical applications)

While the canonical role of ncm5Um in promoting translational fidelity is well-established, its functions may extend beyond this. Research in model organisms like yeast (Saccharomyces cerevisiae) and bacteria provides fertile ground for discovering these novel roles.

One emerging area is the link between tRNA modifications and the biogenesis of tRNA-derived fragments (tRFs). nih.govoup.com Specific stress conditions can induce the cleavage of tRNAs into smaller, functional RNAs that can regulate gene expression, often by inhibiting translation or targeting mRNAs. The modification status of the parent tRNA, including the presence of ncm5U-family modifications, can influence its susceptibility to cleavage by specific ribonucleases, thereby controlling the production of tRFs. tandfonline.com

Furthermore, the role of ncm5Um and related modifications in non-canonical translational events, such as programmed ribosomal frameshifting, is an area ripe for exploration. researchgate.net In certain viruses and endogenous genetic elements, the efficiency of frameshifting is highly dependent on the modification status of the tRNAs reading the slippery sequences. Investigating how ncm5Um affects these processes in different biological contexts could uncover new layers of gene expression regulation. Exploring the prevalence and function of ncm5Um in diverse organisms, from archaea to lower eukaryotes, will likely reveal novel biological contexts and non-canonical functions for this versatile modification. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.